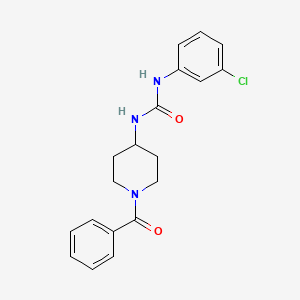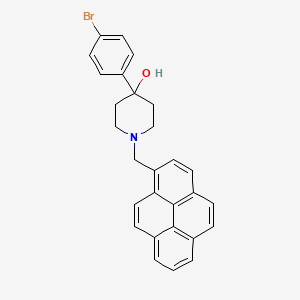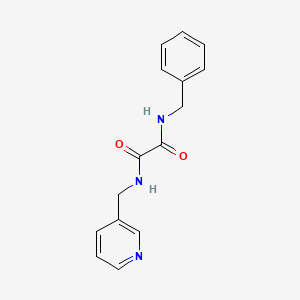
(5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine is a chemical compound that has been the subject of scientific research due to its potential applications in the medical field.
Applications De Recherche Scientifique
(5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been studied for its potential use as a therapeutic agent for various medical conditions. Research has shown that this compound has anti-inflammatory properties and may be effective in treating diseases such as arthritis and asthma. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action for (5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it may act as a dopamine receptor agonist, which could explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
Studies have shown that (5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has anti-inflammatory effects, which may be due to its ability to inhibit the production of certain pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop effective treatments based on this compound.
Orientations Futures
There are several future directions for the study of (5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and determine its potential use in the treatment of diseases such as arthritis and asthma. Another direction is to study its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and develop effective treatments based on this compound.
Conclusion
In conclusion, (5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine is a chemical compound that has potential applications in the medical field. Its anti-inflammatory and antioxidant properties, as well as its potential use in the treatment of neurological disorders, make it a promising area of study. However, further research is needed to fully understand its mechanism of action and develop effective treatments based on this compound.
Méthodes De Synthèse
The synthesis method for (5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with 1,2,3,4-tetrahydro-1-naphthylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain the final compound.
Propriétés
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-22-18-11-19(23-2)16(20)10-14(18)12-21-17-9-5-7-13-6-3-4-8-15(13)17/h3-4,6,8,10-11,17,21H,5,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBTXGJKOBHVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCC3=CC=CC=C23)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine](/img/structure/B4958776.png)

![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)


![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)

![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)


![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)